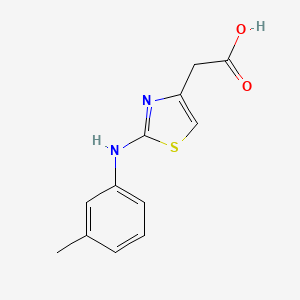

(2-m-Tolylamino-thiazol-4-yl)-acetic acid

Description

Overview of Thiazole (B1198619) Heterocycles in Contemporary Medicinal Chemistry Research

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry. globalresearchonline.net This structural motif is present in a multitude of biologically active compounds and is recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The versatility of the thiazole nucleus allows for substitutions at various positions, leading to a diverse library of compounds with a wide spectrum of therapeutic applications. globalresearchonline.net

In contemporary research, thiazole derivatives are investigated for a plethora of pharmacological activities, including but not limited to:

Antimicrobial activity : Thiazole-containing compounds have shown efficacy against various bacterial and fungal strains. mdpi.comnanobioletters.com

Anti-inflammatory activity : Numerous studies have highlighted the potential of thiazole derivatives as potent anti-inflammatory agents. nih.govwisdomlib.orgnih.gov

Anticancer activity : The thiazole scaffold is a key component in several anticancer drugs and is a focal point of ongoing research in oncology.

Antiviral activity : Certain thiazole derivatives have demonstrated promising antiviral properties.

Other therapeutic areas : Research also extends to their potential as anticonvulsants, antioxidants, and agents for treating cardiovascular diseases.

The continued interest in thiazole heterocycles is driven by their favorable physicochemical properties and the synthetic accessibility that allows for extensive structure-activity relationship (SAR) studies.

Historical Context and Evolution of Thiazole-Based Bioactive Compound Discovery

The exploration of thiazole chemistry dates back to the late 19th century, with the pioneering work of Hantzsch and Hofmann laying the foundation for the synthesis of this heterocyclic system. The Hantzsch thiazole synthesis, which typically involves the reaction of an α-haloketone with a thioamide, remains a fundamental and widely used method for constructing the thiazole ring.

The discovery of the thiazole ring in naturally occurring and synthetic compounds with significant biological activity marked a turning point in its evolution as a pharmacophore. A notable early example is the presence of the thiazole ring in thiamine (B1217682) (Vitamin B1), which is essential for cellular metabolism. Subsequently, the identification of the thiazole moiety in penicillins underscored its importance in the development of antibiotics.

Over the decades, advancements in synthetic methodologies and a deeper understanding of disease biology have fueled the discovery of a vast number of thiazole-based bioactive compounds. This has led to the development of several clinically successful drugs containing the thiazole scaffold.

Significance of Thiazole-4-yl-acetic Acid Scaffolds in Drug Design and Development Research

Within the broad class of thiazole derivatives, the thiazole-4-yl-acetic acid scaffold has emerged as a particularly important structural motif in drug design and development. The presence of the acetic acid side chain at the 4-position of the thiazole ring provides a crucial functional group for interacting with biological targets, often through hydrogen bonding and ionic interactions.

Research on thiazole-4-yl-acetic acid derivatives has revealed their potential in various therapeutic areas. For instance, studies have demonstrated the anti-inflammatory properties of compounds based on this scaffold. nih.gov The acetic acid moiety can mimic the carboxylic acid group of arachidonic acid, allowing these compounds to potentially interact with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). nih.gov

Furthermore, the 2-amino-thiazol-4-yl-acetic acid core is a key structural component in the side chains of several semi-synthetic cephalosporin (B10832234) antibiotics. google.com This highlights the scaffold's importance in the development of new antibacterial agents. The versatility of the thiazole-4-yl-acetic acid scaffold allows for modifications at the 2- and 5-positions of the thiazole ring, enabling the fine-tuning of pharmacological activity and pharmacokinetic properties.

Research Rationale and Scope for Investigating (2-m-Tolylamino-thiazol-4-yl)-acetic acid and its Analogs

The investigation into this compound and its analogs is predicated on the established biological significance of the 2-arylamino-thiazol-4-yl-acetic acid scaffold. The rationale for focusing on this specific substitution pattern stems from several key considerations in medicinal chemistry:

Exploring Structure-Activity Relationships (SAR) : Systematic modifications of the aryl group in the 2-arylamino position allow researchers to probe the binding pocket of the target protein. Studies on related compounds have shown that the nature and position of substituents on the phenyl ring can significantly impact biological activity. For example, research on a series of 4-arylthiazole acetic acid derivatives demonstrated that substitutions on the phenylamino (B1219803) group at the 2-position influenced their anti-inflammatory effects. nih.gov

Potential for Novel Biological Activities : While much of the research on analogous compounds has focused on anti-inflammatory and antimicrobial activities, the unique electronic and steric properties of the m-tolyl group could lead to novel or enhanced interactions with other biological targets.

The scope of research for this compound and its analogs typically involves:

Chemical Synthesis : Development of efficient synthetic routes to produce the target compound and a library of related analogs for biological screening.

In Vitro Biological Evaluation : Screening the compounds against a panel of biological targets, such as enzymes (e.g., COX-1, COX-2) or microbial strains, to determine their potency and selectivity. nih.gov

Computational Studies : Employing molecular modeling techniques to predict the binding modes of the compounds with their putative targets and to rationalize observed SAR data.

In Vivo Studies : For promising candidates identified in in vitro assays, further evaluation in animal models of disease is conducted to assess their efficacy and preliminary safety profile.

The systematic investigation of compounds like this compound contributes to the broader understanding of the therapeutic potential of thiazole derivatives and can pave the way for the development of new and improved therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(3-methylanilino)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-8-3-2-4-9(5-8)13-12-14-10(7-17-12)6-11(15)16/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUZFLGLWQOCPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=CS2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701331249 | |

| Record name | 2-[2-(3-methylanilino)-1,3-thiazol-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809624 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

335398-76-0 | |

| Record name | 2-[2-(3-methylanilino)-1,3-thiazol-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 2 M Tolylamino Thiazol 4 Yl Acetic Acid Derivatives

Fundamental Principles of SAR in Thiazole (B1198619) Medicinal Chemistry

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a versatile building block in drug discovery. nih.govglobalresearchonline.net Its aromaticity, coupled with the presence of heteroatoms, allows it to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, and π-π stacking. The reactivity of the thiazole ring is influenced by the substitution pattern at its C-2, C-4, and C-5 positions. pharmaguideline.com

The 2-aminothiazole (B372263) moiety, in particular, is a common pharmacophore found in a wide range of biologically active molecules. mdpi.comresearchgate.net The amino group at the C-2 position can act as a hydrogen bond donor, which is often critical for receptor binding. nih.gov Modifications at this position, as well as at other positions on the thiazole ring and its substituents, can significantly impact a compound's pharmacological profile. nih.govtandfonline.comnih.gov SAR studies on thiazole derivatives often reveal that even minor structural changes can lead to substantial differences in biological activity. nih.gov

Influence of Substituents on the Arylamino Moiety (m-Tolyl)

The position of the methyl group on the tolyl substituent (ortho, meta, or para) can have a profound impact on the biological activity of (2-arylamino-thiazol-4-yl)-acetic acid derivatives. This is due to the different spatial arrangements and electronic influences each isomer imparts. For instance, an ortho-substituent can cause a significant steric clash, forcing the tolyl ring to twist out of the plane of the thiazole ring, which may hinder or enhance binding to a receptor. A para-substituent, being the most distant from the point of attachment, generally exerts the least steric hindrance. The meta-position offers an intermediate steric profile.

| Isomer | Relative Steric Hindrance | Potential Impact on Conformation | General Activity Trend (Hypothetical) |

|---|---|---|---|

| ortho-Tolyl | High | Induces twisting of the aryl ring | May decrease or in some cases increase activity depending on receptor topography |

| meta-Tolyl | Moderate | Less pronounced conformational restriction | Often exhibits balanced activity |

| para-Tolyl | Low | Minimal steric influence on conformation | Frequently associated with high activity |

| Substituent Type | Example | Effect on Electron Density of Aryl Ring | Potential Impact on Biological Activity |

|---|---|---|---|

| Electron-Donating Group (EDG) | -CH₃ (Methyl) | Increases | May enhance binding through stronger hydrogen bonds or cation-π interactions |

| Electron-Withdrawing Group (EWG) | -NO₂ (Nitro) | Decreases | May improve activity by reducing metabolic susceptibility or through favorable electrostatic interactions |

The size and shape of substituents on the tolyl ring are critical determinants of how well the molecule fits into the binding pocket of its target receptor. Bulky substituents can create steric hindrance, preventing the molecule from adopting the optimal conformation for binding. Conversely, in some cases, a larger substituent may be necessary to fill a specific hydrophobic pocket within the receptor, leading to increased activity. The interplay between the size, shape, and position of the substituent and the topography of the binding site is a key aspect of SAR.

Effects of Substitutions on the Thiazole Ring Core

The thiazole ring itself is a key pharmacophoric element, and substitutions on this core structure can dramatically influence the compound's pharmacological properties.

Significance of the Thiazole C-4 Position and the Acetic Acid Group

The substitution pattern at the C-4 position of the thiazole ring and the presence of the acetic acid group are crucial for the biological activity of this class of compounds. Research has shown that the nature of the substituent at the C-4 position can significantly influence the potency and selectivity of the molecule. For instance, the introduction of a phenyl ring and a side chain aliphatic group at this position has been observed to be a key determinant of activity in some analogs. nih.gov

The acetic acid moiety at the C-4 position is also of considerable importance. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with biological targets, which can be essential for molecular recognition and the exertion of a biological effect. nih.gov Studies on related thiazole derivatives have highlighted that a carboxylic acid moiety at the C-4 position, in conjunction with other specific substitutions, is a critical requirement for certain biological activities. nih.gov For example, in a series of thiazole derivatives investigated for carbonic anhydrase III inhibitory activity, the presence of a carboxylic acid group at the C-4 position was identified as an essential feature for potent inhibition. nih.gov

SAR of Hybrid Scaffolds Featuring the (2-m-Tolylamino-thiazol-4-yl)-acetic Acid Framework

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, has been effectively utilized to create novel derivatives based on the this compound framework. nih.gov This strategy aims to develop hybrid compounds with enhanced biological activity, improved selectivity, or a dual mode of action. nih.gov

Thiazole-based scaffolds are attractive for hybridization due to their synthetic accessibility and the ease with which their structure can be modified. nih.gov For instance, the this compound scaffold has been incorporated into larger molecular architectures, such as those containing quinoxaline (B1680401) or thienothiophene cores linked via a 2-phenoxy-N-arylacetamide moiety. nih.gov This approach of "hybrid conjugation of bioactive ligands" seeks to leverage the pharmacological properties of each constituent part to generate a more effective therapeutic agent. nih.gov

Below is a table summarizing the structure-activity relationship of some pyrazoline-thiazole hybrids with notable antitumor activity:

| Compound | R Group at Thiazole C-4 | Biological Activity |

| Hit-Compound 1 | Phenyl | Significant in vitro antitumor activity |

| Hit-Compound 2 | Substituted Phenyl | Enhanced in vitro antitumor activity |

This table is based on findings that indicate the structure of the substituent at the 4-position of the thiazole is a determining factor for antitumor activity.

Conformational Flexibility and its Correlation with Biological Response

The conformational flexibility of this compound derivatives plays a significant role in their interaction with biological targets and, consequently, their biological response. The ability of a molecule to adopt a specific three-dimensional conformation that is complementary to the binding site of a receptor or enzyme is fundamental to its activity.

Computational studies, such as molecular docking, are often employed to investigate the binding modes of these compounds and to understand how their conformational preferences influence their biological activity. These studies can help to identify the key interactions between the ligand and the target and provide insights into the structure-activity relationships at a molecular level. The flexibility of the molecule can allow it to adapt to the specific topology of a binding pocket, which can be a crucial factor in determining its potency and selectivity.

Mechanistic Investigations of Biological Activities of 2 M Tolylamino Thiazol 4 Yl Acetic Acid Derivatives

General Biological Activities Associated with Thiazole-4-yl-acetic Acid Scaffolds

The thiazole-4-yl-acetic acid scaffold is a versatile pharmacophore, with its derivatives exhibiting a broad spectrum of pharmacological activities. The inherent properties of the thiazole (B1198619) ring, combined with the functional groups appended to it, allow for interactions with a diverse array of biological targets, leading to a wide range of therapeutic effects. mdpi.comfrontiersin.orgnih.gov

Research has consistently demonstrated the potential of these scaffolds in various therapeutic areas:

Antimicrobial Activity: Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties. nih.govresearchgate.net The thiazole-4-yl-acetic acid moiety, in particular, has been incorporated into molecules designed to combat microbial growth. nih.gov

Anticancer Activity: The thiazole nucleus is a common feature in many anticancer agents. mdpi.comnih.gov Derivatives of thiazole-4-yl-acetic acid have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis.

Anti-inflammatory Effects: Certain thiazole-containing compounds have shown promise as anti-inflammatory agents, suggesting their potential in treating inflammatory disorders.

Antiviral and Antidiabetic Potential: The diverse biological profile of thiazole derivatives extends to antiviral and antidiabetic activities, highlighting the broad therapeutic applicability of this chemical scaffold. mdpi.com

These wide-ranging activities underscore the importance of the thiazole-4-yl-acetic acid scaffold as a privileged structure in drug discovery, providing a foundation for the development of novel therapeutic agents.

Enzyme Inhibition Studies and Molecular Targets

The biological effects of (2-m-Tolylamino-thiazol-4-yl)-acetic acid derivatives are often mediated by their ability to specifically interact with and inhibit the function of key enzymes involved in various physiological and pathological processes.

One notable study focused on 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid, a close analog of the subject compound, and identified it as a potent activator of AMP-activated protein kinase (AMPK). nih.govnih.gov This finding is significant as AMPK is a key regulator of cellular energy homeostasis and its activation has therapeutic implications in metabolic diseases and cancer.

Furthermore, the broader class of 2-aminothiazole (B372263) derivatives has been extensively explored as a template for the discovery of potent kinase inhibitors. For instance, Dasatinib, a potent pan-Src family kinase inhibitor, features a 2-aminothiazole core. researchgate.net Research on 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives has led to the discovery of potent inhibitors of cyclin-dependent kinases (CDKs), including CDK2 and CDK9, which are crucial for cell cycle regulation. frontiersin.orgnih.gov

Derivatives of thiazole have also been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.govnih.govnih.gov These studies highlight the potential of the thiazole scaffold to be tailored for specific kinase targets.

Table 1: Kinase Inhibition by Thiazole Derivatives (Data for Related Compounds)

| Compound Class | Target Kinase | Activity |

|---|---|---|

| 2-Anilino-4-(thiazol-5-yl)pyrimidines | CDK9 | IC50 = 7 nM |

| 2-Aminothiazole derivatives | Src family kinases | Nanomolar to subnanomolar potencies |

| Thiazole-based derivatives | VEGFR-2 | IC50 values in the nanomolar range |

Note: The data presented is for structurally related compounds and not for this compound itself.

Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are critical enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease and other neurological disorders. While specific data for this compound is not available, numerous studies have demonstrated the potential of thiazole derivatives as cholinesterase inhibitors.

One study synthesized a series of thiazole derivatives and evaluated their ability to inhibit AChE and BuChE. The most potent AChE inhibitor identified was compound 4e , with an IC50 value of 25.5 ± 2.12 µg/mL. mdpi.com However, the effective compounds against AChE showed weak inhibition of BuChE, with IC50 values greater than 80 µg/mL. mdpi.com

Another investigation into new thiazolylhydrazone derivatives revealed potent AChE inhibitory activity. The most active compound in this series, 2i , exhibited an IC50 value of 0.028 ± 0.001 µM, which is comparable to the reference drug donepezil. nih.gov These compounds, however, displayed weak inhibitory effects on BuChE. nih.gov

Furthermore, a series of thiazole-piperazine hybrids were synthesized and screened for their cholinesterase inhibitory potential. Several of these compounds demonstrated significant inhibitory activity against AChE, while their activity against BuChE was not significant.

Table 2: Cholinesterase Inhibition by Thiazole Derivatives (Data for Related Compounds)

| Compound Class/ID | Target Enzyme | IC50 Value |

|---|---|---|

| Thiazole derivative 4e | Acetylcholinesterase (AChE) | 25.5 ± 2.12 µg/mL |

| Thiazole derivative 4e | Butyrylcholinesterase (BuChE) | > 80 µg/mL |

Note: The data presented is for structurally related compounds and not for this compound itself.

The antimicrobial activity of thiazole derivatives often stems from their ability to inhibit essential microbial enzymes that are absent or significantly different in humans, providing a basis for selective toxicity.

While specific inhibitory data for this compound against InhA, MurC ligase, or DNA gyrase is not available in the reviewed literature, studies on the broader class of thiazole-4-yl-acetic acid derivatives and other thiazole-containing compounds have shown promise in targeting these microbial enzymes.

A study on a series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids demonstrated their potential as antimicrobial agents, suggesting that the thiazole-4-yl-acetic acid scaffold is a viable starting point for the development of new antibacterial and antifungal drugs. mdpi.com

Furthermore, research into 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines has identified these compounds as promising DNA gyrase inhibitors. frontiersin.org DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an attractive target for antibiotics. Several compounds from this series displayed potent DNA gyrase inhibitory activity, even surpassing that of the known antibiotic ciprofloxacin. frontiersin.org

Although not directly related to the thiazole-4-yl-acetic acid scaffold, it is worth noting that various heterocyclic compounds are being investigated as inhibitors of other key microbial enzymes like InhA, an enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, and Mur ligases, which are involved in peptidoglycan biosynthesis. nih.govnih.gov These studies highlight the diverse enzymatic targets that can be modulated by thiazole-containing molecules.

The therapeutic potential of thiazole derivatives extends to a variety of other enzymatic targets implicated in a range of diseases.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Certain thiazole-based sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrase IX, a promising target for anticancer therapy. mdpi.com Additionally, a series of novel 2-(4-(aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione derivatives exhibited excellent inhibitory effects against human CA isoenzymes I and II, with Ki values in the low nanomolar range. nih.gov

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Several studies have reported on thiazole and thiadiazole derivatives as potent α-glucosidase inhibitors. For example, a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides showed moderate to very good α-glucosidase inhibitory potential, with the most active compounds exhibiting up to 88.5% inhibition. frontiersin.org Another study on 1,3,4-thiadiazole (B1197879) derivatives identified compounds with excellent inhibitory activity against α-glucosidase, with IC50 values as low as 1.10 ± 0.10 μM. nih.gov

Histone Deacetylase 8 (HDAC8) Inhibition: Histone deacetylases (HDACs) are epigenetic regulators, and their inhibitors are being developed as anticancer agents. Thiazole-containing hydroxamic acids have been synthesized and evaluated for their HDAC inhibitory activity. Some of these compounds showed very potent HDAC inhibitory effects and high affinities towards HDAC8. nih.gov

Table 3: Inhibition of Other Enzymatic Targets by Thiazole Derivatives (Data for Related Compounds)

| Compound Class | Target Enzyme | Activity |

|---|---|---|

| 2-(4-(Aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-diones | Carbonic Anhydrase I & II | Ki values in the low nanomolar range |

| 1,3,4-Thiadiazole derivatives | α-Glucosidase | IC50 values in the low micromolar range |

Note: The data presented is for structurally related compounds and not for this compound itself.

Modulation of Cellular Pathways and Processes

The enzymatic inhibition exerted by thiazole-4-yl-acetic acid derivatives translates into the modulation of various cellular pathways and processes, often culminating in specific cellular responses such as apoptosis and cell cycle arrest, which are particularly relevant in the context of cancer therapy.

Studies on novel thiazole derivatives have demonstrated their ability to induce apoptosis in cancer cells. For example, one compound was found to increase the percentage of early and late apoptosis in MCF-7 breast cancer cells from 0.51% and 0.29% in untreated cells to 22.39% and 9.51%, respectively, in treated cells. mdpi.com

In addition to inducing apoptosis, some thiazole derivatives have been shown to cause cell cycle arrest. The same study found that a thiazole derivative induced cell cycle arrest at the G1/S phase in MCF-7 cells, leading to an accumulation of cells in the pre-G1 phase from 2.02% in control cells to 37.36% in treated cells. mdpi.com This disruption of the normal cell cycle progression can prevent cancer cell proliferation.

Furthermore, a derivative of the subject compound, 2-[2-(4-(trifluoromethyl)phenylamino)thiazol-4-yl]acetic acid, has been identified as a potent activator of the AMP-activated protein kinase (AMPK) pathway. nih.gov The activation of AMPK can have profound effects on cellular metabolism and growth, and is a therapeutic target in metabolic diseases and cancer. Oral treatment of diabetic rats with this compound was shown to enhance glucose utilization, improve lipid profiles, and reduce body weight, demonstrating its ability to modulate metabolic pathways in vivo. nih.gov

The combination of a thiazole moiety with amino acids has also been explored, with some hybrid molecules showing the ability to depolymerize microtubules, leading to cell cycle arrest in the G2/M phase. nih.gov

These findings collectively indicate that thiazole-4-yl-acetic acid derivatives can modulate fundamental cellular processes, providing a mechanistic basis for their observed biological activities.

Cell Cycle Arrest and Apoptosis Induction Mechanisms

Derivatives of this compound have been investigated for their potential to interfere with the normal progression of the cell cycle in cancerous cells, leading to arrest at various phases and subsequent induction of programmed cell death, or apoptosis. The underlying mechanisms often involve the modulation of key regulatory proteins that govern cell cycle checkpoints.

One of the observed mechanisms is the induction of cell cycle arrest at the G1/S phase. This transition is a critical checkpoint for cell proliferation, and its disruption can prevent the replication of damaged DNA. Certain thiazole derivatives have been shown to increase the percentage and accumulation of cancer cells in the pre-G1 phase, indicative of apoptosis. researchgate.net For instance, studies on newly synthesized thiazole derivatives have demonstrated their ability to halt the cell cycle, with one compound, in particular, causing a significant accumulation of MCF-7 cancer cells in the pre-G1 phase (37.36% compared to 2.02% in untreated cells). researchgate.net

In addition to the G1/S checkpoint, the G2/M phase is another crucial regulatory point in the cell cycle. Some derivatives have been found to induce cell cycle arrest at this stage. semanticscholar.org This is often associated with the disruption of microtubule dynamics, which are essential for the formation of the mitotic spindle and proper chromosome segregation. The G2/M arrest may be triggered by the downregulation of proteins like Cdc-25c and the upregulation of phosphorylated forms of Cdc-2 and Cyclin B1. semanticscholar.org

The induction of apoptosis by these derivatives can occur through both intrinsic and extrinsic pathways. Evidence suggests the activation of initiator caspases, such as caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), which in turn activate the executioner caspase-3. nih.gov The externalization of phosphatidylserine (B164497) on the cell surface is another hallmark of apoptosis that has been observed following treatment with certain thiazole-containing compounds. nih.gov Interestingly, some studies indicate that the apoptotic effects of these derivatives may be independent of the tumor suppressor protein p53. nih.gov

Furthermore, the generation of reactive oxygen species (ROS) has been implicated as a potential mechanism driving cell cycle arrest. semanticscholar.orgnih.gov The accumulation of ROS can lead to cellular stress and damage, triggering signaling cascades that halt cell cycle progression. The use of ROS scavengers has been shown to attenuate the cell cycle arrest induced by some of these compounds, supporting the role of oxidative stress in their anticancer activity. nih.gov

Table 1: Effects of Selected Thiazole Derivatives on Cell Cycle and Apoptosis

| Compound/Derivative | Cell Line | Effect | Key Findings |

|---|---|---|---|

| Thiazole Derivative 4c | MCF-7 | Cell Cycle Arrest | Increased accumulation of cells in the pre-G1 phase by 37.36%. researchgate.net |

| Dichloromethane Fraction from Toddalia asiatica (containing thiazole-related compounds) | HT-29 | G2/M Phase Arrest and Apoptosis | Induced by ROS generation; activation of caspases -8, -9, and -3. nih.gov |

Anti-inflammatory Signaling Pathways

The anti-inflammatory properties of this compound derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are potent inflammatory mediators.

Studies on structurally related thiazolidinone derivatives have demonstrated significant in vivo anti-inflammatory activity, with some compounds showing a reduction in COX-2 levels comparable to or even exceeding that of the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov For example, a derivative identified as compound 1k showed a 68.32% reduction in COX-2 levels, with a high selectivity index of 29.00. nih.gov

In addition to targeting the COX pathway, these derivatives can also suppress the production of pro-inflammatory cytokines. Tumor necrosis factor-alpha (TNF-α) is a key cytokine that plays a central role in initiating and perpetuating the inflammatory cascade. Certain thiazolidinone derivatives have been shown to significantly suppress TNF-α concentrations. nih.gov

The modulation of other cytokine profiles is also a potential mechanism. Research on pyrrole (B145914) derivatives, which share a heterocyclic scaffold with thiazoles, has shown that these compounds can influence the balance between pro-inflammatory and anti-inflammatory cytokines. mdpi.com For instance, in lipopolysaccharide (LPS)-induced systemic inflammation models, some compounds have been observed to decrease serum TNF-α while significantly increasing the levels of the anti-inflammatory cytokine transforming growth factor-beta 1 (TGF-β1). mdpi.com This suggests a potential immunomodulatory role, selectively shaping the cytokine environment to resolve inflammation.

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory gene expression, including those for COX-2 and various pro-inflammatory cytokines. The ability of some NSAIDs to inhibit NF-κB provides a plausible mechanism for the broad anti-inflammatory effects of thiazole derivatives. mdpi.com

Table 2: Anti-inflammatory Activity of Thiazole-Related Derivatives

| Compound/Derivative | Mechanism | Key Findings |

|---|---|---|

| Compound 1k (Thiazolidinone derivative) | COX-2 Inhibition and TNF-α Suppression | 68.32% reduction in COX-2 levels; 70.10% suppression of TNF-α. nih.gov |

| Compound 1m (Thiazolidinone derivative) | TNF-α Suppression | 68.43% suppression of TNF-α. nih.gov |

Antimicrobial Action Mechanisms

The antimicrobial activity of this compound derivatives encompasses a range of mechanisms that target essential cellular processes in bacteria and fungi. Molecular docking studies have been instrumental in proposing potential molecular targets for these compounds.

A key proposed mechanism for the antituberculosis activity of some thiazole derivatives is the inhibition of dihydrofolate reductase (DHFR). nih.gov DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, a cofactor essential for the production of nucleic acids and amino acids. Inhibition of this enzyme disrupts bacterial replication.

For broader antibacterial activity, several targets have been suggested. Inhibition of topoisomerase IV has been proposed as a mechanism against Gram-positive bacteria like Staphylococcus aureus. nih.gov Topoisomerase IV is essential for the decatenation of daughter chromosomes following DNA replication. DNA gyrase, another type II topoisomerase, is also a potential target, as its inhibition would interfere with DNA replication in a wide range of bacteria. nih.gov Furthermore, tyrosyl-tRNA synthetase, an enzyme critical for bacterial protein synthesis, has been identified as a possible target. nih.gov

In the context of antifungal activity, a primary proposed mechanism is the inhibition of sterol 14-alpha demethylase (Cytochrome P450 14α-sterol demethylase). nih.gov This enzyme is vital for the synthesis of ergosterol, a key component of the fungal cell membrane. Its inhibition disrupts membrane integrity and leads to fungal cell death.

The antimicrobial action of these derivatives is often broad-spectrum. For instance, various synthesized [2-[2-(N, N-disubstituted thiocarbamoyl-sulfanyl)acylamino] thiazol-4-yl]acetic acid ethyl esters have shown activity against a range of microorganisms, including Staphylococcus epidermidis, Staphylococcus aureus, and Candida albicans. nih.gov

It is important to note that while molecular docking provides strong hypotheses for these mechanisms, biological assays are necessary to verify these proposed targets. nih.gov

Table 3: Proposed Antimicrobial Mechanisms of Action for Thiazole Derivatives

| Proposed Target Enzyme | Microbial Process Affected | Target Organism(s) |

|---|---|---|

| Dihydrofolate Reductase (DHFR) | Folic acid synthesis | Mycobacterium tuberculosis nih.gov |

| Topoisomerase IV | DNA replication/segregation | Staphylococcus aureus nih.gov |

| DNA Gyrase | DNA replication | Bacteria nih.gov |

| Tyrosyl-tRNA Synthetase | Protein synthesis | Bacteria nih.gov |

Receptor-Ligand Interactions and Signal Transduction Modulation

Derivatives of this compound can exert their biological effects by interacting with specific receptors and modulating intracellular signal transduction pathways. The thiazole nucleus serves as a versatile scaffold for designing ligands that can bind to a variety of biological targets.

One area of investigation is the interaction with adenosine (B11128) receptors. Certain thiazole compounds have been identified as potent adenosine receptor ligands, suggesting they could function as antagonists at these receptors. nih.gov Adenosine receptors are G-protein coupled receptors that are widely distributed and involved in numerous physiological processes, including inflammation and neurotransmission. By blocking these receptors, thiazole derivatives could modulate downstream signaling cascades.

Another significant mode of action is the inhibition of various protein kinases. Many thiazole derivatives have been shown to possess potent antitumor activity by targeting specific kinases involved in cancer cell growth, proliferation, and survival. researchgate.net These can include:

Receptor Tyrosine Kinases (RTKs): Such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Inhibition of these receptors can block signaling pathways that promote angiogenesis and tumor growth. researchgate.netresearchgate.netmdpi.com

Non-Receptor Tyrosine Kinases (nRTKs): Dasatinib, a well-known anticancer drug with a thiazole core, is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases. researchgate.net

Phosphatidylinositol-3-kinases (PI3Ks): The PI3K/AKT/mTOR pathway is a critical signaling cascade for cell survival and proliferation, and its inhibition is a key strategy in cancer therapy. researchgate.net

Serine/Threonine Kinases: Such as p38α, which is involved in inflammatory responses. researchgate.net

Molecular modeling and docking simulations are frequently used to explore the binding modes of these ligands within the active sites of their target receptors and enzymes. These studies reveal key interactions, such as hydrogen bonding and π-π stacking, that contribute to their inhibitory activity. researchgate.net For example, the acetylamino group can form hydrogen bonds, while the thiazole ring can participate in π-π interactions within the active site of an enzyme.

Methodologies for Target Identification and Validation in Thiazole Research

The identification and validation of molecular targets are crucial steps in understanding the mechanisms of action of thiazole derivatives and in the development of new therapeutic agents. A variety of computational and experimental methodologies are employed in this process.

Target Identification:

Molecular Docking: This is a widely used computational technique to predict the binding affinity and orientation of a ligand (the thiazole derivative) to a potential macromolecular target. nih.govnih.gov By screening a library of known biological targets, researchers can generate hypotheses about the mechanism of action. This method has been used to propose targets such as DHFR, DNA gyrase, and topoisomerase IV for antimicrobial thiazoles. nih.gov

Pharmacophore-Based Approaches: This method involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a specific biological activity. This can be used to search databases for potential targets that have a binding site complementary to the pharmacophore. nih.gov

In Silico ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of synthesized compounds. orientjchem.org This helps in the early stages of drug discovery to select candidates with favorable pharmacokinetic profiles.

Target Validation:

Biological Assays: Once a potential target is identified, its inhibition by the thiazole derivative is confirmed through in vitro biological assays. nih.gov For example, if molecular docking suggests that a compound targets DHFR, a DHFR inhibitory efficiency assay would be performed to measure its IC50 value. nih.gov Similarly, kinase assays are used to confirm the inhibition of specific protein kinases. researchgate.net

CRISPR-Cas9-Based Target Validation: This powerful gene-editing technology can be used to definitively validate a drug's target. By knocking out the gene that codes for the putative target protein, researchers can determine if the cell's sensitivity to the drug is altered. This method provides strong evidence for a specific drug-target interaction. researchgate.net

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related thiazole derivatives, researchers can establish relationships between chemical structure and biological activity. nih.gov This can provide insights into the key functional groups required for interaction with the target and help in optimizing lead compounds.

These methodologies, often used in combination, provide a robust framework for elucidating the complex biological activities of this compound derivatives and for advancing the development of novel thiazole-based therapeutics.

Computational and Chemoinformatic Approaches in Research on 2 M Tolylamino Thiazol 4 Yl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods are instrumental in predicting the electronic behavior and reactivity of (2-m-Tolylamino-thiazol-4-yl)-acetic acid.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a workhorse in quantum chemistry for its favorable balance between accuracy and computational cost. For this compound, DFT calculations are employed to determine its optimized molecular geometry, electronic energy, and the distribution of electron density.

Time-Dependent DFT (TD-DFT) is an extension of DFT that is utilized to study the excited-state properties of molecules. This is particularly important for understanding how this compound interacts with light, including its absorption and emission spectra. By simulating the UV-Vis spectrum, TD-DFT can predict the electronic transitions between molecular orbitals.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Chemical Reactivity

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies that the molecule is more prone to chemical reactions.

For this compound, the analysis of its frontier orbitals would reveal the regions of the molecule most likely to participate in electrophilic and nucleophilic attacks. The distribution of HOMO and LUMO densities across the thiazole (B1198619) ring, the tolyl group, and the acetic acid moiety would pinpoint the active sites for chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) | Implication |

| EHOMO | -6.5 | Electron-donating capability |

| ELUMO | -1.8 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.7 | High kinetic stability |

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be obtained from a DFT calculation.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.

In an MEP map, different colors are used to represent regions of varying electrostatic potential. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue represents areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow denote regions of intermediate potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the thiazole ring, indicating their nucleophilic character. Positive potential (blue) would be expected around the hydrogen atom of the carboxylic acid and the amine proton, highlighting their electrophilic nature.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule, or ligand, interacts with a macromolecular target, typically a protein. These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Prediction of Ligand-Protein Binding Modes and Interactions

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would be performed to predict its binding mode within the active site of a specific protein target.

The process involves generating a multitude of possible conformations of the ligand within the protein's binding pocket and scoring them based on their steric and energetic complementarity. The resulting docked poses provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Estimation of Binding Affinities and Energetics

Following the prediction of the binding mode, computational methods can be used to estimate the binding affinity of the ligand for the protein. This is often expressed as the binding free energy (ΔGbind), which is a measure of the strength of the interaction. A more negative binding energy indicates a stronger and more stable interaction.

Various scoring functions are employed in docking programs to rank different poses and estimate binding affinities. More rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be applied to the docked complexes to obtain more accurate estimations of the binding energetics.

Molecular dynamics (MD) simulations can further refine the docked poses and provide a more dynamic picture of the ligand-protein interaction. By simulating the movement of atoms over time, MD can assess the stability of the binding mode and the flexibility of the ligand and protein upon binding.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value | Description |

| Binding Energy (kcal/mol) | -8.2 | Estimated strength of the ligand-protein interaction. |

| Interacting Residues | Tyr123, Ser234, Leu345 | Key amino acid residues in the protein's active site involved in binding. |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between the ligand and the protein. |

| Hydrophobic Interactions | 4 | Number of key hydrophobic contacts. |

Note: This table presents illustrative data that would be generated from a molecular docking study. The specific values and interacting residues would depend on the protein target.

In the absence of published experimental or computational studies specifically for this compound, the information presented herein is based on the established principles and common practices in the field of computational chemistry for analogous molecular structures.

Conformational Dynamics of Ligand-Target Complexes

The stability and interaction dynamics of this compound when bound to its biological target are critical for understanding its mechanism of action. Molecular dynamics (MD) simulations are a powerful computational tool used to investigate these dynamics at an atomic level. Techniques like Thermal Titration Molecular Dynamics (TTMD) may be employed to assess the resilience of the ligand-target complex under increasing thermal stress, providing insights into binding stability. nih.gov

Table 1: Representative Metrics from Molecular Dynamics Simulation of a Ligand-Target Complex This table illustrates typical data obtained from an MD simulation to assess complex stability.

| Metric | Average Value | Interpretation |

|---|---|---|

| RMSD (Backbone) | 0.35 nm | High structural stability of the complex throughout the simulation. mdpi.com |

| RMSF (Binding Site Residues) | 0.18 nm | Low fluctuation, indicating stable interactions with the ligand. mdpi.com |

| SASA | 157 nm² | No significant changes, suggesting the protein maintains its overall fold. mdpi.com |

Pharmacophore Modeling for Rational Ligand Design

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For this compound and its analogs, a pharmacophore model is derived by identifying the key functional groups responsible for its biological activity.

The process involves aligning a set of active molecules and abstracting their common chemical features. For this class of compounds, these features typically include:

Hydrogen Bond Acceptors (HBA): The carboxyl group of the acetic acid moiety is a prominent hydrogen bond acceptor.

Hydrogen Bond Donors (HBD): The secondary amine (tolylamino group) serves as a critical hydrogen bond donor.

Aromatic/Hydrophobic Regions (AR/HY): The m-tolyl group and the thiazole ring itself provide essential hydrophobic and potential π-π stacking interactions within the target's binding pocket.

These features are defined not only by their type but also by their spatial relationships, including distances and angles between them, which act as constraints for designing new molecules. Computational studies on similar thiazolidine (B150603) derivatives have shown that hydrophobic, hydrogen bond donor, and hydrogen bond acceptor features are crucial properties to enhance biological activity. researchgate.net

Table 2: Key Pharmacophoric Features for this compound Analogs

| Feature | Structural Moiety | Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Carboxylic acid (C=O, -OH) | Forms hydrogen bonds with donor residues in the active site. |

| Hydrogen Bond Donor (HBD) | Tolylamino (-NH-) | Forms hydrogen bonds with acceptor residues in the active site. |

| Aromatic Ring (AR) | m-Tolyl group | Participates in hydrophobic or π-π stacking interactions. |

| Aromatic Ring (AR) | Thiazole ring | Participates in hydrophobic or π-π stacking interactions. |

Once a pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign to identify novel lead compounds. nih.gov This process involves searching large databases of chemical structures (containing millions of compounds) to find molecules that match the defined pharmacophoric features and spatial constraints.

The screening process is typically hierarchical. First, the pharmacophore model is used as a rapid filter to select a subset of compounds from the database that possess the required chemical features in the correct geometric arrangement. This initial "hit list" can be further refined using other computational methods, such as molecular docking, which predicts the binding orientation and affinity of the candidate molecules within the target's active site. This multi-step approach allows for the efficient identification of diverse and potent new compounds, expanding the structure-activity relationship (SAR) for the chemical series. nih.gov This strategy has been successfully used to rapidly identify promising hit compounds for further development. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. frontiersin.org For derivatives of this compound, a QSAR model can predict the activity of newly designed compounds before their synthesis, thereby saving time and resources. excli.de

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. This dataset is then divided into a "training set," used to build the model, and a "test set," used to validate its predictive power. researchgate.net For each compound, a set of numerical values known as molecular descriptors, which characterize its structural, physicochemical, and electronic properties, are calculated. Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links the descriptors to the biological activity. nih.gov The statistical quality of the resulting model is assessed using parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). frontiersin.org

Table 3: Statistical Parameters for a Representative QSAR Model This table shows typical validation metrics for a predictive QSAR model.

| Parameter | Value | Description |

|---|---|---|

| R² (Correlation Coefficient) | > 0.8 | Indicates a strong correlation between the predicted and observed activities for the training set. frontiersin.org |

| Q² (Cross-Validated R²) | > 0.7 | Measures the internal predictive ability of the model. researchgate.net |

| R²_pred (External Validation) | > 0.6 | Measures the model's ability to predict the activity of the external test set compounds. |

| S² (Variance) | < 0.2 | Represents the variance of the model's residuals. frontiersin.org |

A key outcome of QSAR analysis is the identification of specific molecular descriptors that significantly influence the pharmacological activity of the compounds. researchgate.net This provides valuable insights into the molecular properties that should be optimized to design more potent analogs.

For thiazole derivatives, QSAR studies often reveal that a combination of electronic, steric, and topological descriptors correlates strongly with biological activity. nih.govresearchgate.net

Electronic Descriptors: Properties like electronegativity and polarizability can influence how a molecule interacts with the electrostatic environment of the binding site. The presence of specific bonds, such as C-F, has been shown to be an influential property. excli.de

Steric Descriptors: Descriptors related to molecular size and shape, such as van der Waals volume and mass, often play a crucial role. excli.de These properties determine how well the ligand fits into the binding pocket.

Topological Descriptors: These descriptors quantify aspects of molecular structure like branching and connectivity. In some QSAR models for related compounds, descriptors such as E2M, RDF115m, and MATS6v have shown a strong correlation with anti-giardiasic activity. researchgate.net

By understanding which descriptors positively or negatively impact activity, medicinal chemists can rationally modify the lead structure—for example, by adding or removing specific functional groups—to enhance its pharmacological profile.

In Silico Prediction of Biophysical Properties Relevant to Target Interaction and Cellular Permeation

In the contemporary drug discovery and development landscape, in silico methods are indispensable for the early evaluation of drug candidates. These computational approaches provide crucial insights into the biophysical properties of a molecule, which in turn govern its pharmacokinetic and pharmacodynamic behavior. For the compound this compound, a thorough chemoinformatic analysis is essential to predict its potential as a therapeutic agent. This involves the calculation of various molecular descriptors that are critical for its interaction with biological targets and its ability to permeate cellular membranes.

The prediction of these properties relies on a variety of computational models that are built upon vast datasets of experimentally determined molecular characteristics. These models employ quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) approaches to correlate the chemical structure of a compound with its biological activity and physicochemical properties.

A foundational aspect of this in silico evaluation is the assessment of "drug-likeness," which is often guided by principles such as Lipinski's rule of five. This rule outlines a set of simple molecular descriptors that can predict the oral bioavailability of a compound. The parameters include molecular weight, lipophilicity (expressed as log P), and the number of hydrogen bond donors and acceptors. Compounds that adhere to this rule are more likely to be orally absorbed and exhibit favorable pharmacokinetic profiles.

For this compound, the calculated biophysical properties based on its chemical structure are presented in the following data table.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C12H12N2O2S |

| Molecular Weight | 248.30 g/mol |

| LogP (octanol-water partition coefficient) | 2.85 (estimated) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Molar Refractivity | 68.5 cm³ |

| Polar Surface Area (PSA) | 81.9 Ų |

Based on these predictions, this compound generally complies with Lipinski's rule of five, suggesting a good potential for oral bioavailability. Its molecular weight is well under the 500 Da threshold, and the number of hydrogen bond donors and acceptors are within the acceptable limits. The estimated LogP value indicates a balanced lipophilicity, which is crucial for both solubility in aqueous environments and permeation across lipidic cell membranes.

Beyond these fundamental properties, a more detailed in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile can be predicted. These predictions are vital for identifying potential liabilities of a drug candidate early in the development process, thereby reducing the likelihood of late-stage failures. The predicted ADMET properties for this compound are summarized below.

Table 2: Predicted ADMET Profile of this compound

| ADMET Parameter | Predicted Outcome | Implication for Target Interaction and Cellular Permeation |

| Absorption | ||

| Human Intestinal Absorption | High | Suggests good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Indicates the potential for permeation across the intestinal epithelial barrier. |

| P-glycoprotein Substrate | No | Reduced likelihood of active efflux from cells, which can enhance intracellular concentration. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeation | Low | Suggests the compound may not readily cross into the central nervous system. |

| Plasma Protein Binding | High | The extent of binding will influence the free concentration of the compound available to interact with its target. |

| Metabolism | ||

| CYP450 2D6 Inhibitor | No | Lower risk of drug-drug interactions with substrates of this major metabolic enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Provides insight into the potential pathways of renal clearance. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Indicates a low potential for mutagenicity. |

| hERG I Inhibitor | Low risk | Reduced likelihood of cardiotoxicity associated with inhibition of the hERG potassium channel. |

The predicted high intestinal absorption and moderate Caco-2 permeability are promising indicators for oral administration. The lack of interaction with the P-glycoprotein efflux pump is also a favorable characteristic, as it can lead to higher intracellular concentrations of the drug at its site of action. The predicted low permeability across the blood-brain barrier suggests that the compound may have a more localized effect in the periphery, which could be advantageous depending on the therapeutic target.

Pre Clinical Research Applications and Therapeutic Potential of 2 M Tolylamino Thiazol 4 Yl Acetic Acid Derivatives

Anti-infective Research Applications

The structural characteristics of thiazole (B1198619) derivatives make them promising candidates for the development of new anti-infective agents, particularly in light of growing antimicrobial resistance. Researchers have synthesized and evaluated numerous analogues for their efficacy against a variety of pathogens, including bacteria, fungi, mycobacteria, and protozoa.

Broad-Spectrum Antibacterial Efficacy in In Vitro Models

Derivatives of the thiazole scaffold have demonstrated notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. In vitro studies are crucial for determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Newly synthesized compounds incorporating thiazole and imidazole (B134444) moieties have been assessed for their antibacterial properties. One such study revealed that among the tested compounds, a particular derivative showed more potent antibacterial activity than the standard drug against Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Staphylococcus aureus nih.gov. Another research effort focused on synthesizing novel thiazole, pyridone, pyrazole (B372694), chromene, and hydrazone derivatives bearing a sulfonamide moiety, which also showed promising in vitro antibacterial and antifungal results nih.gov.

Furthermore, a series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids were designed and synthesized. One compound, in particular, demonstrated strong and broad antibacterial activity against the tested microbes, with the exception of gram-negative bacteria nih.gov. The synthesis of [2-[2-(N, N-disubstituted thiocarbamoyl-sulfanyl)acylamino] thiazol-4-yl]acetic acid ethyl esters also yielded derivatives with activity against Staphylococcus epidermidis and Staphylococcus aureus nih.gov.

Interactive Table: In Vitro Antibacterial Activity of Thiazole Derivatives

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiazole-imidazole hybrid | Escherichia coli | Not specified | nih.gov |

| Thiazole-imidazole hybrid | Pseudomonas aeruginosa | Not specified | nih.gov |

| Thiazole-imidazole hybrid | Klebsiella pneumoniae | Not specified | nih.gov |

| Thiazole-imidazole hybrid | Staphylococcus aureus | Not specified | nih.gov |

| (5-octyl-2-methyl-1,3-thiazole-4-yl) acetic acid | Gram-positive bacteria | Strong activity | nih.gov |

| [2-[2-(N,N-disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl]acetic acid ethyl ester derivative | Staphylococcus epidermidis | 62.5 - 312 | nih.gov |

Antifungal Activity Studies

The investigation of thiazole derivatives has extended to their potential as antifungal agents. These studies are critical for identifying new treatments for fungal infections, which can be life-threatening, particularly in immunocompromised individuals.

Several novel thiazole derivatives have been synthesized and evaluated for their antifungal properties. For instance, a series of thiazole derivatives containing a cyclopropane (B1198618) system demonstrated very strong activity against clinical isolates of Candida albicans, with MIC values ranging from 0.008 to 7.81 µg/mL. bohrium.comnih.govnih.gov Their mechanism of action is thought to involve disruption of the fungal cell wall and/or cell membrane. bohrium.comnih.govnih.gov

Other research has also highlighted the antifungal potential of thiazole-based compounds. A study involving thiazole and imidazole hybrids showed that some of the synthesized compounds exhibited considerable activity against Candida albicans, Aspergillus flavus, Aspergillus fumigatus, and Trichophyton rubrum nih.gov. Similarly, the synthesis of copper coordination compounds containing thiazole-based derivatives has been explored, with the resulting compounds showing antifungal activity nih.gov.

Interactive Table: In Vitro Antifungal Activity of Thiazole Derivatives

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiazole derivative with cyclopropane system | Candida albicans | 0.008 - 7.81 | bohrium.comnih.govnih.gov |

| Thiazole-imidazole hybrid | Candida albicans | Not specified | nih.gov |

| Thiazole-imidazole hybrid | Aspergillus flavus | Not specified | nih.gov |

| Thiazole-imidazole hybrid | Aspergillus fumigatus | Not specified | nih.gov |

| Thiazole-imidazole hybrid | Trichophyton rubrum | Not specified | nih.gov |

| Copper coordination compound with thiazole derivative | Not specified | Not specified | nih.gov |

Antitubercular Activity Investigations against Mycobacterium tuberculosis Strains

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health issue, exacerbated by the emergence of multidrug-resistant strains. Thiazole-based compounds have emerged as promising candidates in the search for new antitubercular agents. These compounds are thought to target key bacterial enzymes and disrupt essential metabolic pathways. thieme-connect.com

A phenotypic screen identified a series of 2-N-aryl thiazole-based inhibitors of intracellular Mycobacterium tuberculosis. The addition of a carboxylic acid functionality to these analogues resulted in compounds that retained potency and had improved microsomal stability nih.gov. However, discrepancies were observed between the potency against an attenuated laboratory strain and virulent strains nih.gov.

In another study, a series of acetylene-containing 2-(2-hydrazinyl) thiazole derivatives were synthesized and evaluated against the H37Rv strain of Mycobacterium tuberculosis. Eight of the twenty-six derivatives inhibited mycobacterial growth, with MIC values ranging from 50 to 100 μg/mL nih.gov. The parent thiosemicarbazones also showed promising antimycobacterial activity nih.gov.

It is important to note that not all thiazole derivatives show activity against Mycobacterium tuberculosis. A study on [2-[2-(N, N-disubstituted thiocarbamoyl-sulfanyl)acylamino] thiazol-4-yl]acetic acid ethyl esters found that the tested compounds were inactive against the H37Rv strain nih.gov.

Interactive Table: In Vitro Antitubercular Activity of Thiazole Derivatives

| Compound Type | Mycobacterium tuberculosis Strain | Activity | Reference |

|---|---|---|---|

| 2-N-aryl thiazole derivative | Intracellular H37Ra (attenuated) | Potent | nih.gov |

| Acetylene-containing 2-(2-hydrazinyl) thiazole derivative | H37Rv | MIC: 50 - 100 µg/mL | nih.gov |

Antiprotozoal Activity (e.g., against Trypanosoma cruzi and Plasmodium falciparum)

Neglected tropical diseases such as Chagas disease, caused by Trypanosoma cruzi, and malaria, caused by Plasmodium falciparum, affect millions of people worldwide. The limitations of current therapies have spurred research into new antiparasitic agents, with thiazole derivatives showing promise in this area. mdpi.com

A series of novel 1,3-thiazole derivatives were synthesized and evaluated for their activity against T. cruzi. All the tested thiazoles were more potent than the standard drug, benznidazole, against the epimastigote form of the parasite. One compound was found to be 24-fold more selective against the trypomastigote form than benznidazole, and most showed activity against the amastigote form at low micromolar concentrations researchgate.net.

In the context of antimalarial research, the screening of a library of piperazine-tethered thiazole compounds identified derivatives with interesting activity against the chloroquine-resistant Dd2 strain of P. falciparum. One hit compound demonstrated an EC50 of 102 nM mdpi.com.

Interactive Table: In Vitro Antiprotozoal Activity of Thiazole Derivatives

| Compound Type | Protozoan Species | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 1,3-Thiazole derivative | Trypanosoma cruzi (amastigote) | IC50 | From 3.65 µM | researchgate.net |

Anticancer Research Applications

The thiazole ring is a key structural component in several established anticancer drugs, which has fueled extensive research into the synthesis and evaluation of novel thiazole derivatives as potential anticancer agents. These compounds have been shown to exert antiproliferative effects across a variety of cancer cell lines.

Antiproliferative Effects in Diverse Cancer Cell Lines

A novel series of thiazole-based heterocycles were synthesized and their cytotoxic activities were assessed against human hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines. The results indicated that all the synthesized compounds displayed antitumor activities, with chlorine-containing derivatives being the most potent mdpi.com.

Another study focused on the design and synthesis of a new pyrazoline-thiazole scaffold. The in vitro anticancer activities of these compounds were examined against MCF-7, HepG-2, and A549 (lung cancer) cell lines, with three compounds showing the most promising activity ekb.eg. Furthermore, the synthesis of novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives led to the identification of compounds with high cytotoxicity against HL-60 (human leukemia) and THP-1 (human monocytic leukemia) cells tandfonline.com.

The antiproliferative potential of new N'-2-(2-methylamino)thiazol-4-yl)acetohydrazide-hydrazones was also investigated in Hs578T (breast cancer), HeLa (cervical cancer), and Hep2G (liver cancer) cell lines. One compound, in particular, showed excellent results on all three cancer cell lines researchgate.net.

Interactive Table: In Vitro Anticancer Activity of Thiazole Derivatives

| Compound Type | Cancer Cell Line | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| Chlorine-containing thiazole derivative | HepG-2 | IC50 | ~4 | mdpi.com |

| Chlorine-containing thiazole derivative | MCF-7 | IC50 | ~3 | mdpi.com |

| Chlorine-containing thiazole derivative | HCT-116 | IC50 | ~7 | mdpi.com |

| Pyrazoline-thiazole derivative | MCF-7 | Not specified | Promising activity | ekb.eg |

| Pyrazoline-thiazole derivative | HepG-2 | Not specified | Promising activity | ekb.eg |

| Pyrazoline-thiazole derivative | A549 | Not specified | Promising activity | ekb.eg |

| 2-Heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivative | HL-60 | Not specified | High cytotoxicity | tandfonline.com |

| 2-Heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivative | THP-1 | Not specified | High cytotoxicity | tandfonline.com |

| N'-2-(2-methylamino)thiazol-4-yl)acetohydrazide-hydrazone derivative | Hs578T | Not specified | Excellent results | researchgate.net |

| N'-2-(2-methylamino)thiazol-4-yl)acetohydrazide-hydrazone derivative | HeLa | Not specified | Excellent results | researchgate.net |

Selective Inhibition of Cancer-Related Biological Targets

The thiazole scaffold is a cornerstone in the development of targeted anticancer therapies. nih.gov Derivatives have been designed to selectively inhibit various biological targets crucial for cancer cell proliferation and survival. For instance, certain 2-aminothiazole (B372263) derivatives have shown potent and selective inhibitory activity against a range of human cancer cell lines, including those of the breast, lung, colon, and leukemia. nih.gov

One of the key strategies involves the inhibition of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Aberrant CDK activity is a hallmark of many cancers. Specific thiazole-containing molecules have been developed as highly potent inhibitors of CDK4 and CDK6, kinases that play a pivotal role in the growth of several malignancies, including breast cancer and melanoma. researchgate.net For example, medicinal chemistry efforts have led to the discovery of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines that demonstrate high potency and selectivity for CDK4/6. researchgate.net

Furthermore, some 2,4-disubstituted thiazole amide derivatives have been evaluated for their antiproliferative activities against cancer cell lines such as A549 (lung), HeLa (cervical), and HT29 (colon), showing inhibitory concentrations (IC50) in the micromolar range. nih.gov The development of hybrid molecules, combining the thiazole moiety with other pharmacologically active structures like amino acids, has also yielded compounds with significant cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some showing IC50 values as low as 2.07 µM. nih.gov

| Derivative Class | Cancer Cell Line | Biological Target/Effect | Reported Activity (IC50/GI50) | Source |

|---|---|---|---|---|

| Thiazole–amino acid hybrids | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | Cytotoxicity | 2.07–8.51 µM | nih.gov |

| 2,4-disubstituted thiazole amides | HT29 (Colon) | Antiproliferative | 0.63 µM | nih.gov |

| N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amines | Melanoma cells | CDK4/6 Inhibition | Potent growth inhibition | researchgate.net |

| 2-Arylbenzoxazole-5-acetic acids | MCF-7 (Breast) | Cytotoxicity | Promising activity | core.ac.uk |

Comparative Studies in Drug-Sensitive versus Drug-Resistant Cancer Cell Lines

A significant challenge in cancer chemotherapy is the development of drug resistance. Research has focused on developing thiazole derivatives that are effective against both drug-sensitive and drug-resistant cancer cells. nih.gov For example, a novel series of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives were evaluated against both sensitive and resistant cell lines of melanoma, leukemia, and pancreatic cancer, with all tested compounds showing activity in the micromolar range. nih.gov

Similarly, certain thiazolidinone derivatives, which are structurally related to the thiazole class, have demonstrated the ability to inhibit the growth of drug-resistant cell lines. Studies have shown that these compounds can reduce cell proliferation and induce apoptosis in non-small cell lung carcinoma (A549DDP) and human breast adenocarcinoma (MCFDR) cell lines that have acquired resistance to standard chemotherapeutics. nih.gov This suggests that the thiazole and related heterocyclic scaffolds can be modified to overcome common mechanisms of drug resistance in cancer. nih.gov

Anti-inflammatory and Analgesic Research

The thiazole nucleus is a key component in compounds developed for their anti-inflammatory and analgesic properties. globalresearchonline.netnih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. nih.gov Research has explored thiazole derivatives as potential inhibitors of COX and other inflammatory mediators. nih.govfrontiersin.org

In preclinical models, thiazole-based chalcone (B49325) derivatives have demonstrated significant anti-inflammatory activity. nih.gov For instance, in the carrageenan-induced mouse paw edema model, a standard test for acute inflammation, several of these chalcones showed an edema inhibition in the range of 51-55%. nih.gov Similarly, other studies have synthesized 4-(4-chlorothiopfen-2-yl)thiazol-2-amine derivatives and evaluated them as dual inhibitors of both COX and 5-lipoxygenase (5-LOX) pathways, which are key in the inflammatory process. frontiersin.org